molecular formula C16H17N3O B5540655 2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL

2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL

Cat. No.: B5540655
M. Wt: 267.33 g/mol
InChI Key: ISCKCLYYBLCCCS-UHFFFAOYSA-N
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Description

2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL typically involves the reaction of 1-ethyl-1H-benzodiazole with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated phenol derivatives.

Scientific Research Applications

2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: A simpler benzimidazole derivative with similar biological activities.

    2-(1H-Benzimidazol-2-yl)phenol: A closely related compound with a similar structure but different substituents.

    1-Ethyl-2-methyl-1H-benzimidazole: Another benzimidazole derivative with different substituents.

Uniqueness

2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[[(1-ethylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-19-14-9-5-4-8-13(14)18-16(19)17-11-12-7-3-6-10-15(12)20/h3-10,20H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCKCLYYBLCCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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